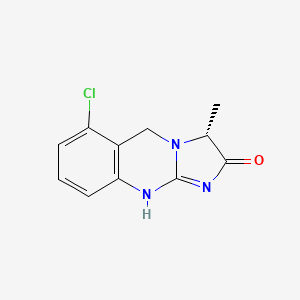
Quazinone
Overview
Description
Preparation Methods
Quazinone can be synthesized through various methods. One common approach involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The mechanochemical approach is generally preferred for the synthesis of quinazolines, while the solid-state melt reaction is more efficient for derivatives of nicotinic-based hydrazones . Industrial production methods may involve the use of advanced techniques such as solution-based synthesis and mechanosynthesis to achieve high yields and purity .
Chemical Reactions Analysis
Quazinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of new compounds with altered properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Quazinone has a wide range of scientific research applications, including:
Mechanism of Action
Quazinone exerts its effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels . By inhibiting PDE3, this compound increases the levels of cAMP and cGMP, leading to enhanced myocardial contractility and vasodilation . The molecular targets and pathways involved include the phosphorylation of p42/p44 mitogen-activated protein kinase (MAP kinase) and the inhibition of DNA synthesis induced by platelet-derived growth factor .
Comparison with Similar Compounds
Quazinone is unique among phosphodiesterase inhibitors due to its selective inhibition of PDE3 and its combined inotropic and vasodilating properties . Similar compounds include:
Milrinone: Another PDE3 inhibitor with similar cardiotonic and vasodilating effects.
Amrinone: A PDE3 inhibitor used in the treatment of heart failure.
Cilostazol: A PDE3 inhibitor used to treat intermittent claudication.
This compound’s uniqueness lies in its specific molecular structure and its ability to selectively inhibit PDE3 without affecting other phosphodiesterase isoenzymes .
Properties
IUPAC Name |
(3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZFZYLBVSWUMT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045795 | |
| Record name | Quazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70018-51-8 | |
| Record name | Quazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70018-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quazinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070018518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUAZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1Q7F6C2FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Quazinone?
A: this compound acts as a selective inhibitor of phosphodiesterase 3 (PDE3). [, , ] PDE3 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound prevents cAMP degradation, leading to increased intracellular cAMP levels. This increase in cAMP can have various downstream effects, particularly in smooth muscle relaxation. [, , ]
Q2: How does this compound impact vascular smooth muscle cells?
A: Research suggests that this compound can potentiate the antiproliferative effects of certain peptides like calcitonin gene-related peptide (CGRP) in vascular smooth muscle cells (VSMCs). [] This potentiation is attributed to this compound's inhibition of PDE3, leading to enhanced cAMP accumulation. CGRP itself elevates cAMP levels, and the combined effect of CGRP and this compound results in a more pronounced increase in cAMP, ultimately contributing to the inhibition of VSMC proliferation. []
Q3: Does this compound have any synergistic effects with other compounds?
A: Yes, studies show that this compound can act synergistically with other vasoactive compounds. For instance, in rat thoracic aorta, this compound enhances the direct vasorelaxant and cAMP elevating effects of adrenomedullin (ADM). [] Similarly, this compound can potentiate the cAMP elevation induced by human CGRP in rabbit aortic VSMCs. [] This synergism is attributed to the inhibition of PDE3 by this compound, allowing for a greater accumulation of cAMP in the presence of these vasoactive compounds. [, ]
Q4: Are there any known effects of this compound on neurotransmitter release?
A: While not directly addressed in the provided research, one study highlights that another PDE3 inhibitor, EHNA, did not prevent the facilitatory effect of carbon monoxide (CO) on acetylcholine (ACh) release at the frog neuromuscular junction. [] This suggests that while PDE3 plays a role in the modulation of neurotransmitter release, its inhibition by certain compounds like EHNA may not always translate to a significant effect. Further research is needed to understand the specific role of this compound in this context.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





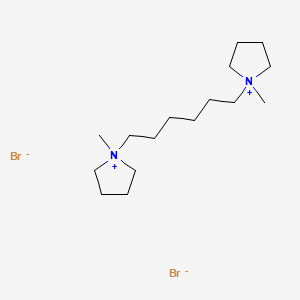


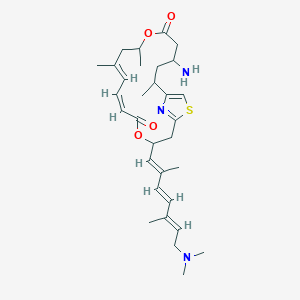
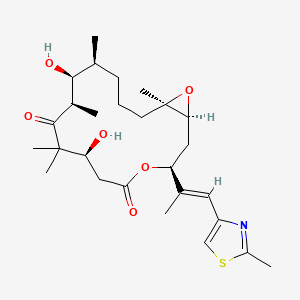

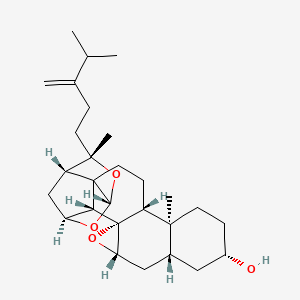

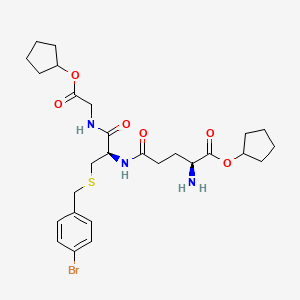

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)
